REACTION_CXSMILES
|
[CH3:1][C:2]([C:4]1[CH:9]=[CH:8][C:7]([Br:10])=[CH:6][CH:5]=1)=[O:3].[C:11](=O)([O:15]CC)[O:12][CH2:13][CH3:14].[H-].[Na+].Cl>C(O)C>[Br:10][C:7]1[CH:8]=[CH:9][C:4]([C:2](=[O:3])[CH2:1][C:11]([O:12][CH2:13][CH3:14])=[O:15])=[CH:5][CH:6]=1 |f:2.3|
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Name
|
|
Quantity
|
80 g
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Type
|
reactant
|
Smiles
|
CC(=O)C1=CC=C(C=C1)Br
|
Name
|
|
Quantity
|
350 mL
|
Type
|
reactant
|
Smiles
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C(OCC)(OCC)=O
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
32 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
the mixture was stirred at room temperature for 4 hrs
|
Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
cooling
|
Type
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TEMPERATURE
|
Details
|
The reaction solution was cooled to 0° C.
|
Type
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EXTRACTION
|
Details
|
The mixture was extracted with ethyl acetate (200, 100 ml)
|
Type
|
WASH
|
Details
|
The extract was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel chromatography (hexane:ethyl acetate=10:1-5:1)
|
Type
|
CUSTOM
|
Details
|
to give the objective substance (108.9 g, quantitative) as an oil
|
Reaction Time |
4 h |
Name
|
|
Type
|
|
Smiles
|
BrC1=CC=C(C=C1)C(CC(=O)OCC)=O
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |